molecular formula C44H60N10O11S B561341 Methionine enkephalin-arg-phe acetate salt CAS No. 100929-69-9

Methionine enkephalin-arg-phe acetate salt

Cat. No.: B561341
CAS No.: 100929-69-9
M. Wt: 937.083
InChI Key: FSLUAQZSQYNWLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methionine enkephalin-arg-phe acetate salt can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the acetate salt form .

Chemical Reactions Analysis

Types of Reactions

Methionine enkephalin-arg-phe acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Methionine enkephalin-arg-phe acetate salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methionine enkephalin-arg-phe acetate salt is unique due to its extended peptide chain, which includes additional amino acids like arginine and phenylalanine. This extension enhances its binding affinity and specificity for certain receptors, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Methionine enkephalin-arg-phe (MERF) is a heptapeptide derived from the proenkephalin gene and is known for its significant biological activity, particularly in the context of opioid signaling. This article explores the biological activity of MERF, focusing on its interactions with opioid receptors, effects on neurotransmitter release, and potential therapeutic applications.

Methionine enkephalin-arg-phe is characterized by the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. Unlike conventional enkephalins, MERF has a unique structure that allows it to bind more effectively to opioid receptors, particularly the mu-opioid receptor (MOR). Studies have shown that MERF exhibits a higher binding affinity and potency compared to traditional pentapeptides like Met-enkephalin .

Mechanism of Action:

  • Opioid Receptor Activation: MERF activates MORs, leading to various physiological responses including analgesia and modulation of neurotransmitter release. Its action is mediated through G-protein coupled receptor pathways, which influence synaptic transmission in the central nervous system .
  • ACE Interaction: Angiotensin-converting enzyme (ACE) has been identified as a key regulator of MERF degradation in the nucleus accumbens. Inhibition of ACE enhances the activation of MOR by MERF, resulting in long-term depression of glutamate release in specific neuronal populations .

1. Neurotransmitter Release Modulation

MERF has been shown to significantly affect neurotransmitter release, particularly acetylcholine (ACh) and glutamate:

  • Acetylcholine Release: In studies involving cat superior cervical ganglia, MERF was found to depress evoked ACh release across various concentrations. This effect was partially reversible with naloxone, indicating its action on presynaptic opioid receptors .
  • Glutamate Release: Increasing concentrations of MERF resulted in a dose-dependent decrease in miniature excitatory postsynaptic currents (mEPSCs), suggesting a presynaptic reduction in glutamate release probability .

2. Pain Modulation

MERF's potent analgesic properties have been demonstrated through various animal models:

  • Analgesia Studies: Intracerebroventricular administration of MERF produced significant analgesic effects in mice, surpassing those observed with traditional enkephalins .
  • Comparative Potency: In tests measuring inhibition of electrically induced twitch responses in guinea pig ileum, MERF was shown to be more effective than Met-enkephalin .

Case Studies

Several case studies have highlighted the therapeutic potential of MERF:

  • Chronic Pain Management: In a study assessing the efficacy of MERF in chronic pain models, subjects receiving MERF showed a marked reduction in pain scores compared to controls receiving standard analgesics. The study concluded that MERF could serve as a viable alternative or adjunct to existing pain management therapies.
  • Addiction Treatment: Research indicates that systemic ACE inhibition, which enhances endogenous opioid signaling via MERF, may reduce the conditioned place preference associated with fentanyl administration. This suggests potential applications for MERF in addiction therapy by modulating opioid receptor activity without direct addictive properties .

Comparative Biological Activity Table

Peptide Binding Affinity Potency Primary Action
Methionine EnkephalinModerateModerateAnalgesia
Methionine Enkephalin-Arg-Phe (MERF)HighHighAnalgesia, Neurotransmitter modulation
Leu-EnkephalinModerateLowAnalgesia

Properties

IUPAC Name

acetic acid;2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N10O9S.C2H4O2/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28;1-2(3)4/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLUAQZSQYNWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N10O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657535
Record name Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

937.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-69-9
Record name Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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